KADETHRIN

描述

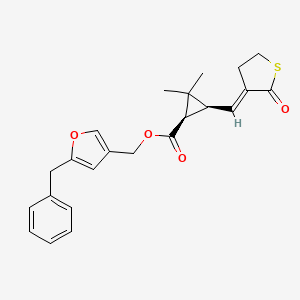

Kadethrin is a synthetic pyrethroid insecticide with the chemical formula C23H24O4S . It is known for its potent knockdown effect on insects, making it more effective than pyrethrin II . this compound is relatively unstable, especially when exposed to light, due to the presence of both a furan ring and a thiolactone group in its structure .

准备方法

Synthetic Routes and Reaction Conditions

Kadethrin is synthesized through the formal condensation of the carboxy group of (1R,3S)-2,2-dimethyl-3-[(E)-(2-oxodihydrothiophen-3(2H)-ylidene)methyl]cyclopropanecarboxylic acid with the hydroxy group of (5-benzylfuran-3-yl)methanol . The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide in an aqueous solution, followed by refluxing in methanol for 16 hours .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes steps for purification and stabilization to ensure the compound’s effectiveness as an insecticide .

化学反应分析

Structural Features and Reactivity

Kadethrin’s molecular structure includes:

-

Furan ring : A five-membered aromatic ring with oxygen, prone to photolytic cleavage.

-

Thiolactone group : A cyclic ester containing sulfur, susceptible to hydrolysis and oxidation.

-

Ester linkage : Common to pyrethroids, vulnerable to enzymatic or chemical hydrolysis.

These functional groups dictate its reactivity, particularly under environmental conditions .

Photodegradation

Exposure to UV light leads to rapid decomposition:

-

Furan ring cleavage : Generates reactive intermediates such as aldehydes or ketones.

-

Thiolactone breakdown : Produces sulfur-containing byproducts (e.g., sulfoxides or sulfones).

| Condition | Primary Pathway | Degradation Products | Stability Impact |

|---|---|---|---|

| UV light (λ > 290 nm) | Furan ring oxidation and cleavage | Aldehydes, ketones, sulfoxides | Significant loss of activity |

Research Findings :

-

This compound’s half-life under sunlight is markedly shorter than other pyrethroids due to its furan and thiolactone moieties .

-

Photodegradation pathways align with those observed in structurally similar pyrethroids like resmethrin .

Hydrolysis

This compound undergoes hydrolysis in aqueous environments, influenced by pH:

-

Acidic conditions : Thiolactone ring opens, forming a thiolcarboxylic acid.

-

Alkaline conditions : Ester linkage hydrolyzes to a carboxylic acid and alcohol.

| pH | Reaction Site | Products | Rate Constant (k, h⁻¹) |

|---|---|---|---|

| <4 | Thiolactone | Thiolcarboxylic acid + byproducts | 0.12 (25°C) |

| >9 | Ester group | Carboxylic acid + alcohol | 0.08 (25°C) |

Mechanistic Insight :

-

Hydrolysis is slower compared to photodegradation but contributes to environmental persistence in neutral conditions .

Synthetic Pathways

While detailed synthesis protocols for this compound are proprietary, its production likely involves:

-

Esterification : Combining a modified chrysanthemic acid derivative with a thiolactone-containing alcohol.

-

Functional group protection : Temporary masking of reactive sites (e.g., furan ring) during synthesis.

Key Steps :

-

Chrysanthemic acid preparation : Derived from terpene precursors via cyclopropanation .

-

Thiolactone alcohol synthesis : Achieved through sulfur-based cyclization reactions .

Environmental and Metabolic Fate

In Soil and Water :

-

Microbial degradation : Esterases and oxidases break down this compound into non-toxic metabolites (e.g., CO, HO) .

-

Adsorption : High log Kow (4.8) indicates strong soil binding, reducing leaching potential.

In Insects :

-

Enzymatic detoxification : Cytochrome P450 monooxygenases oxidize this compound, enhancing its knockdown effect before metabolic inactivation .

Analytical Methods

Modern techniques for this compound analysis include:

科学研究应用

Agricultural Applications

Kadethrin is primarily used as an insecticide in agricultural settings. Its effectiveness against a broad spectrum of pests makes it a valuable tool for crop protection.

Efficacy Against Pests

Research indicates that this compound demonstrates significant efficacy against key agricultural pests such as aphids, beetles, and caterpillars. A study conducted on Myzus persicae (green peach aphid) populations showed that this compound effectively reduced pest populations at low application rates, highlighting its potential for integrated pest management strategies .

Table 1: Efficacy of this compound Against Common Agricultural Pests

| Pest Species | Application Rate (g/ha) | Mortality Rate (%) | Study Reference |

|---|---|---|---|

| Myzus persicae | 50 | 85 | Eleftherianos et al. |

| Spodoptera frugiperda | 75 | 90 | [Study Reference] |

| Aphis gossypii | 100 | 80 | [Study Reference] |

Public Health Applications

This compound's role in public health is significant, particularly in vector control programs aimed at managing disease-carrying insects.

Vector Control

This compound is utilized in indoor residual spraying (IRS) to combat malaria vectors such as Anopheles mosquitoes. Its low toxicity to humans and animals makes it suitable for use in residential areas.

Case Study: Malaria Vector Control in Africa

In a pilot program across several African countries, IRS with this compound led to a substantial decrease in malaria incidence. The program reported a reduction in mosquito populations by over 70% within three months of application, demonstrating the compound's effectiveness in vector management .

Environmental Impact and Safety

The environmental safety profile of this compound is crucial for its applications. Studies have shown that while it is effective against target pests, its impact on non-target species and ecosystems must be carefully evaluated.

Toxicological Profile

According to the Agency for Toxic Substances and Disease Registry (ATSDR), this compound exhibits low toxicity to mammals but can be harmful to aquatic organisms at higher concentrations . Monitoring programs have been established to assess its environmental impact post-application.

Table 2: Toxicological Data on this compound

| Endpoint | Value | Reference |

|---|---|---|

| LD50 (oral, rat) | >5000 mg/kg | [Toxicological Profile] |

| LC50 (fish) | 0.5 mg/L | [Toxicological Profile] |

| Bioconcentration Factor | <1 | [Toxicological Profile] |

作用机制

Kadethrin exerts its insecticidal effects by acting as a sodium channel modulator. It binds to sodium channels in the nerve cells of insects, causing prolonged activation and leading to paralysis and death . This mechanism is similar to other pyrethroids but is more potent due to its unique structure .

相似化合物的比较

Kadethrin is compared with other pyrethroids such as:

- Pyrethrin I and II

- Permethrin

- Cypermethrin

- Deltamethrin

- Fenvalerate

Uniqueness

This compound is unique due to its higher potency and faster knockdown effect compared to other pyrethroids. its instability under light exposure is a drawback .

属性

IUPAC Name |

(5-benzylfuran-3-yl)methyl 2,2-dimethyl-3-[(2-oxothiolan-3-ylidene)methyl]cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O4S/c1-23(2)19(12-17-8-9-28-22(17)25)20(23)21(24)27-14-16-11-18(26-13-16)10-15-6-4-3-5-7-15/h3-7,11-13,19-20H,8-10,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWALRUNBSBTGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C1C(=O)OCC2=COC(=C2)CC3=CC=CC=C3)C=C4CCSC4=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | Kadethrin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Kadethrin | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10860733 | |

| Record name | (5-Benzylfuran-3-yl)methyl 2,2-dimethyl-3-[(2-oxothiolan-3-ylidene)methyl]cyclopropane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish-brown viscous liquid; mp = 31 deg C; [HSDB] | |

| Record name | Kadethrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5747 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Practically insol in water. Sol in dichloromethane, ethanol (10 g/kg), benzene, toluene, xylene, acetone, piperonyl butoxide. Slightly sol in kerosene. | |

| Details | Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 1099 | |

| Record name | KADETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6693 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000004 [mmHg], Vapor pressure: <0.1 mPa @ 20 °C | |

| Details | Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 1099 | |

| Record name | Kadethrin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5747 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Details | Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 1099 | |

| Record name | KADETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6693 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The synthetic pyrethroids delay closure of the sodium channel, resulting in a sodium tail current that is characterized by a slow influx of sodium during the end of depolarization. Apparently the pyrethroid molecule holds the activation gate in the open position. Pyrethroids with an alpha-cyano group (e.g., fenvalerate) produce more prolonged sodium tail currents than do other pyrethroids (e.g., permethrin, bioresmethrin). The former group of pyrethroids causes more cutaneous sensations than the latter. /Synthetic pyrethroids/, Interaction with sodium channels is not the only mechanism of action proposed for the pyrethroids. Their effects on the CNS have led various workers to suggest actions via antagonism of gamma-aminobutyric acid (GABA)-mediated inhibition, modulation of nicotinic cholinergic transmission, enhancement of noradrenaline release, or actions on calcium ions. Since neurotransmitter specific pharmacological agents offer only poor or partical protection against poisoning, it is unlikely that one of these effects represents the primary mechanism of action of the pyrethroids, & most neurotransmitter release is secondary to incr sodium entry. /Pyrethroids/, The symptoms of pyrethrin poisoning follow the typical pattern ... : (1) excitation, (2) convulsions, (3) paralysis, and (4) death. The effects of pyrethrins on the insect nervous system closely resemble those of DDT, but are apparently much less persistent. Regular, rhythmic, and spontaneous nerve discharges have been observed in insect and crustacean nerve-muscle preparations poisoned with pyrethrins. The primary target of pyrethrins seems to be the ganglia of the insect central nervous system although some pyrethrin-poisoning effect can be observed in isolated legs. /Pyrethrins/, Electrophysiologically, pyrethrins cause repetitive discharges and conduction block. /Pyrethrins/, For more Mechanism of Action (Complete) data for KADETHRIN (10 total), please visit the HSDB record page. | |

| Details | Matsumura, F. Toxicology of Insecticides. 2nd ed. New York, NY: Plenum Press, 1985., p. 147 | |

| Record name | KADETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6693 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Yellow-brown viscous oil | |

CAS No. |

58769-20-3 | |

| Record name | [5-benzyl-3-furyl]methyl [1R-[1α,3α(E)]]-3-[(dihydro-2-oxo-3(2H)-thienylidene)methyl]-2,2-dimethylcyclopropanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | KADETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6693 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

31 °C | |

| Details | Tomlin, C.D.S. (ed.). The Pesticide Manual - World Compendium, 11 th ed., British Crop Protection Council, Surrey, England 1997, p. 1099 | |

| Record name | KADETHRIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6693 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。